molecular formula C28H36N4O8 B1432082 Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate CAS No. 899442-96-7

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

Cat. No.: B1432082
CAS No.: 899442-96-7
M. Wt: 556.6 g/mol
InChI Key: VWTXAWRAYLJLRB-QFIPXVFZSA-N
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Description

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is a complex organic compound that features multiple protective groups, including the carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protective groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in solvents like methanol (MeOH) or acetonitrile (CH3CN) . The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate (NaHCO3) in aqueous or organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Cbz Deprotection: Hydrogen gas (H2) over palladium on carbon (Pd/C) in methanol.

Major Products Formed

    Deprotected Amines: Removal of the Boc and Cbz groups yields the free amine, which can be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is primarily used in the field of peptide synthesis. The protective groups allow for selective reactions at specific sites, facilitating the construction of complex peptide sequences. This compound is also used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .

Mechanism of Action

The protective groups in Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate serve to protect reactive amino groups during synthetic transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under both acidic and basic conditions but can be removed via catalytic hydrogenation . These properties allow for selective deprotection and subsequent functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Fmoc-aminopentanoate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.

    Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Cbz-aminopentanoate: Uses the Cbz group for both protective sites.

Uniqueness

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is unique due to its combination of Boc and Cbz protective groups, which provide versatility in synthetic applications. The Boc group can be selectively removed under acidic conditions, while the Cbz group can be removed via hydrogenation, allowing for sequential deprotection and functionalization .

Properties

IUPAC Name

methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O8/c1-28(2,3)40-27(36)30-22(23(33)37-4)16-11-17-29-24(31-25(34)38-18-20-12-7-5-8-13-20)32-26(35)39-19-21-14-9-6-10-15-21/h5-10,12-15,22H,11,16-19H2,1-4H3,(H,30,36)(H2,29,31,32,34,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTXAWRAYLJLRB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 3
Reactant of Route 3
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 4
Reactant of Route 4
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 5
Reactant of Route 5
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 6
Reactant of Route 6
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

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